Metalaxyl acid

Content Navigation

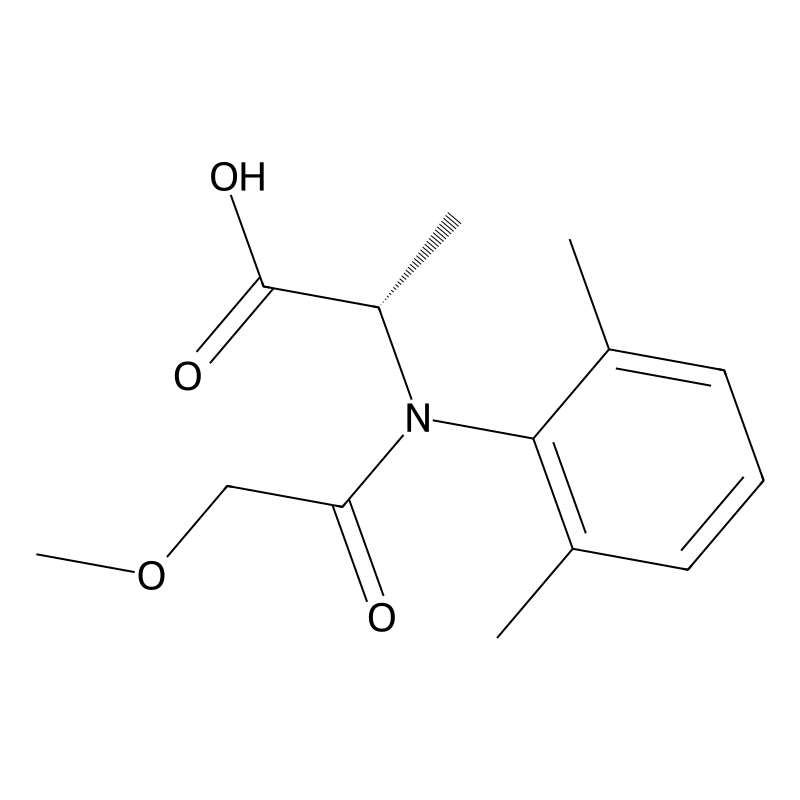

Metalaxyl acid (CGA 62826) is the primary hydrolytic metabolite of the fungicide metalaxyl, essential for accurate environmental and residue analysis. Using parent metalaxyl leads to severe quantification errors due to rapid in vivo and soil metabolism.

- Serves as mandatory target analyte for groundwater monitoring (LC-MS/MS), directly correlating to true exposure.

- Enables direct EDC/NHS conjugation to carrier proteins for anti-metalaxyl antibody production, bypassing low-yield ester hydrolysis.

- Supplied as ≥98% HPLC analytical standard, ensuring batch-to-batch consistency for regulatory compliance.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Metalaxyl acid (CAS 87764-37-2), also known as CGA 62826, is the primary carboxylic acid metabolite of the widely utilized phenylamide fungicide metalaxyl . In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard and a reactive hapten precursor. Unlike its parent compound, which features a methyl ester, metalaxyl acid possesses a free carboxyl group that fundamentally alters its aqueous solubility, environmental mobility, and chemical reactivity[1]. This structural distinction makes it the mandatory target analyte for groundwater monitoring and pharmacokinetic residue analysis, as well as the direct starting material for bioconjugation in diagnostic immunoassay development.

Research Fit

Substituting metalaxyl acid with the parent metalaxyl or crude degradation mixtures critically compromises both analytical accuracy and synthetic workflows. In environmental and mammalian systems, metalaxyl undergoes rapid hydrolysis; for example, mammalian excretion studies reveal that less than 0.02% of the parent compound remains unchanged in urine, making parent-based residue monitoring highly inaccurate for tracking true systemic exposure [1]. Furthermore, in diagnostic manufacturing, the parent metalaxyl's methyl ester lacks the reactivity required for direct protein conjugation. Procuring the purified metalaxyl acid eliminates the need for in-house alkaline hydrolysis, preventing yield losses and ensuring reproducible EDC/NHS coupling to carrier proteins for antibody production [2].

Substitution Risk

References

- [1] Joint FAO/WHO Meeting on Pesticide Residues. (2002). Pesticide residues in food: 2002 - METALAXYL AND METALAXYL-M.

- [2] Wang, Y., et al. (2020). Rapid and Sensitive Immunochromatographic Method-Based Monoclonal Antibody for the Quantitative Detection of Metalaxyl in Tobacco. ACS Omega, 5(28), 17462–17469.

Direct Bioconjugation Suitability for Immunoassay Manufacturing

For the development of diagnostic assays, the hapten must be covalently linked to a carrier protein. Metalaxyl acid provides a readily accessible carboxylic acid for direct EDC/NHS activation, yielding highly sensitive monoclonal antibodies (IC50 = 0.54 ng/mL) without the need for prior chemical modification [1].

| Evidence Dimension | Functional group reactivity for carrier protein coupling |

| Target Compound Data | Features a free carboxylic acid, enabling single-step EDC/NHS coupling to yield high-affinity antibodies. |

| Comparator Or Baseline | Parent metalaxyl (methyl ester) requires harsh alkaline hydrolysis (KOH at 100 °C overnight) before conjugation is possible. |

| Quantified Difference | Eliminates 100% of the upstream hydrolysis steps and associated yield losses during hapten preparation. |

| Conditions | Synthesis of metalaxyl-protein conjugates (e.g., BSA/KLH) for gold nanoparticle-based immunochromatographic assays. |

Procuring the acid directly streamlines the manufacturing of diagnostic kits by providing an immediately reactive hapten for antibody generation.

Primary Marker Reliability in Pharmacokinetic Residue Analysis

In mammalian pharmacokinetic models, parent metalaxyl is rapidly and extensively metabolized. Quantitative analysis shows that unchanged metalaxyl accounts for less than 0.02% of the administered dose in excretory pathways, whereas metalaxyl acid (Metabolite 1) emerges as the primary quantifiable marker in urine and faeces[1].

| Evidence Dimension | Urinary excretion profile in mammalian models |

| Target Compound Data | Metalaxyl acid is the primary quantifiable urinary and faecal metabolite. |

| Comparator Or Baseline | Unchanged parent metalaxyl is virtually undetectable (<0.02% of administered dose in expired air/urine). |

| Quantified Difference | Metalaxyl acid provides a >99.9% more accurate representation of systemic exposure compared to the parent compound. |

| Conditions | In vivo mammalian metabolism and excretion studies (e.g., rat models dosed at 0.5 to 25 mg/kg bw). |

Toxicology and food safety laboratories must procure the acid standard to accurately quantify exposure, as the parent compound is fully metabolized.

Environmental Fate and Groundwater Mobility Tracking

Soil dissipation studies demonstrate that metalaxyl is predominantly converted into metalaxyl acid by soil microorganisms. Due to its increased polarity, the acid exhibits a significantly higher tendency to migrate to deeper soil horizons and contaminate groundwater compared to the rapidly dissipating parent ester [1].

| Evidence Dimension | Soil persistence and primary degradation product |

| Target Compound Data | Metalaxyl acid is the predominant, highly polar soil metabolite that migrates to deeper soil horizons. |

| Comparator Or Baseline | Parent metalaxyl dissipates rapidly via microbial degradation and plant uptake. |

| Quantified Difference | The acid metabolite exhibits significantly higher aqueous mobility, making it the primary regulatory target for groundwater contamination. |

| Conditions | Field and laboratory soil dissipation studies assessing leaching in low organic matter/clay soils. |

Environmental testing facilities must use the acid standard to comply with regulatory monitoring of vulnerable groundwater areas.

Stereoselective Degradation and Chiral Inversion Analysis

The fungicidal activity of metalaxyl is stereospecific, driven by the R-enantiomer (mefenoxam). Chiral LC-MS/MS analysis reveals that the enantiomers degrade at different rates, with the S-enantiomer of metalaxyl acid exhibiting a longer half-life, resulting in specific enantiomeric ratios (e.g., 36% S-metalaxyl acid at day 40 in plant models)[1].

| Evidence Dimension | Enantiomeric ratio (ER) tracking over time |

| Target Compound Data | Allows precise quantification of S-metalaxyl acid vs. R-metalaxyl acid ratios during degradation. |

| Comparator Or Baseline | Total racemic metalaxyl measurement masks the distinct half-lives of the R and S enantiomers. |

| Quantified Difference | Enables exact tracking of the longer half-life of the S-enantiomer compared to the highly active R-enantiomer (mefenoxam). |

| Conditions | Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) of plant and animal tissue residues. |

Essential for agrochemical researchers conducting stereoselective risk assessments of mefenoxam versus racemic metalaxyl formulations.

Diagnostic Immunoassay Kit Manufacturing

Metalaxyl acid is the optimal starting material for generating anti-metalaxyl antibodies. By leveraging its free carboxyl group, manufacturers can directly conjugate the hapten to carrier proteins (such as BSA or KLH) via standard EDC/NHS chemistry, bypassing the need to hydrolyze the parent metalaxyl ester. This ensures high-yield, reproducible production of sensitive ELISA and lateral flow assays [1].

Regulatory Groundwater and Soil Monitoring

Because parent metalaxyl is rapidly converted to metalaxyl acid by soil microorganisms, the acid is the primary mobile contaminant in agricultural runoff. Environmental testing laboratories require this specific analytical standard to accurately calibrate LC-MS/MS instruments for detecting leaching in deep soil horizons and vulnerable groundwater reservoirs [2].

Pharmacokinetic and Food Safety Residue Testing

In mammalian and agricultural systems, metalaxyl is extensively metabolized, leaving virtually no unchanged parent compound in excretory pathways. Metalaxyl acid serves as the definitive biomarker for exposure. Procuring this standard is critical for food safety labs conducting stereoselective or total residue analysis in animal muscle tissues, urine, and crops to ensure compliance with acceptable daily intake (ADI) regulations [3].

Application Fit

References

- [1] Wang, Y., et al. (2020). Rapid and Sensitive Immunochromatographic Method-Based Monoclonal Antibody for the Quantitative Detection of Metalaxyl in Tobacco. ACS Omega, 5(28), 17462–17469.

- [2] Sukul, P., & Spiteller, M. (2000). Metalaxyl: persistence, degradation, metabolism, and analytical methods. Reviews of Environmental Contamination and Toxicology, 164, 1-26.

- [3] Joint FAO/WHO Meeting on Pesticide Residues. (2002). Pesticide residues in food: 2002 - METALAXYL AND METALAXYL-M.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types